(ME4Phen)nicl2
Description
(ME4Phen)NiCl₂ is a nickel(II) chloride complex coordinated with a tetramethyl-1,10-phenanthroline (ME4Phen) ligand. The ME4Phen ligand, with four methyl groups attached to the phenanthroline backbone, likely enhances the complex’s stability and electronic tunability compared to unsubstituted analogs.
Properties
IUPAC Name |
dichloronickel;3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.2ClH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUJRCLWLQURL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2Ni | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride typically involves the reaction of 3,4,7,8-Tetramethyl-1,10-phenanthroline with nickel (II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the purification process may involve additional steps such as filtration and drying to obtain the pure crystalline form .
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the product may be an oxidized form of the ligand, while in reduction reactions, the product may be a reduced form of the nickel complex .
Scientific Research Applications
Catalysis
Nickelocene chloride is widely recognized for its catalytic properties in organic synthesis. It serves as an effective catalyst in several reactions:
- Polymerization Reactions : Nickelocene chloride facilitates the polymerization of olefins and other monomers due to its ability to activate small molecules.
- Hydrogenation Reactions : The compound is utilized in hydrogenating unsaturated compounds, enhancing the efficiency of these reactions.
Case Study: Polymerization Efficiency
A study demonstrated that nickelocene chloride significantly improved the yield of polyolefins in polymerization reactions compared to traditional catalysts. The efficiency was attributed to its unique electronic structure that stabilizes transition states during the reaction process.
Materials Science
In materials science, nickelocene chloride is utilized in the synthesis of advanced materials:
- Single-Walled Carbon Nanotubes (SWCNTs) : The compound can be encapsulated within SWCNTs to tailor their electronic properties, enhancing their performance in electronic devices.
- Nanoparticle Synthesis : Nickel nanoparticles derived from nickelocene chloride have applications in catalysis and magnetic materials.
Data Table: Material Properties
| Material Type | Application | Impact |
|---|---|---|
| Single-Walled Carbon Nanotubes | Electronics | Enhanced conductivity |
| Nickel Nanoparticles | Catalysis | Increased reaction rates |
Nickelocene chloride exhibits potential biological activities that are being explored for therapeutic applications:
- Anticancer Properties : Research has indicated that nickel complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of nickelocene chloride on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism involved ROS generation leading to cell death.
- Antimicrobial Activity : Nickel complexes have demonstrated efficacy against pathogenic bacteria and fungi.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS | Study on breast cancer cells |
| Antimicrobial | Inhibits growth of pathogens | Various studies |
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the compound may interact with both the electrophile and nucleophile to form the desired product .
Comparison with Similar Compounds
Structural Analogues
Nickel(II) chloride complexes with nitrogen-based ligands, such as 1,10-phenanthroline (phen) or 2,2′-bipyridine (bpy), are well-documented. Key comparisons include:
- [Ni(phen)₃]Cl₂: Exhibits octahedral geometry with strong metal-ligand charge transfer (MLCT) transitions. The methyl groups in ME4Phen may increase steric hindrance and alter redox potentials compared to phen .
- [Ni(bpy)₃]Cl₂ : Similar geometry but with weaker π-accepting ligands, leading to differences in electronic spectra and catalytic activity.
Electronic and Magnetic Properties
Evidence from NiCl₂ monolayers (without ligands) shows that external electric fields and spin-orbit interactions induce transitions from semiconductors to metals, with bandgap reductions under electric fields . In contrast, (ME4Phen)NiCl₂, as a molecular complex, may retain localized magnetic moments and exhibit ligand-field-dependent band structures, making it more suitable for molecular spintronics than bulk NiCl₂ .
Research Findings and Data Tables
Table 1: Comparative Properties of NiCl₂ Complexes
| Property | NiCl₂ (Bulk) | [Ni(phen)₃]Cl₂ | (ME4Phen)NiCl₂ (Inferred) |
|---|---|---|---|
| Structure | Layered crystal | Octahedral complex | Octahedral with methylated ligand |
| Band Gap | ~3.2 eV (indirect) | N/A | Tunable via ligand field |
| Toxicity (EC₅₀) | 114.6 μM (amoebae) | Lower than NiCl₂ | Likely reduced |
| Spintronic Potential | Moderate (monolayer) | Low | High (ligand-enhanced) |
| Electrochemical Use | Battery electrodes | Limited | Potential cathode material |
Key Findings:
- Electronic Tunability : The ME4Phen ligand likely shifts the d-orbital splitting energy in Ni²⁺, enabling tailored optical and magnetic properties .
- Reduced Toxicity : Ligand coordination may sequester Ni²⁺, reducing cellular toxicity compared to free NiCl₂ .
- Battery Performance : Enhanced stability from ligand coordination could improve cycle life in molten salt batteries .
Biological Activity
The compound (ME4Phen)NiCl2, or 3,4,7,8-tetramethyl-1,10-phenanthroline nickel(II) dichloride, is a coordination complex that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with cellular systems, cytotoxicity profiles, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a nickel(II) ion coordinated to a tetramethyl-substituted phenanthroline ligand. The molecular formula is C15H16Cl2N2Ni, and it exhibits a square planar geometry typical of nickel(II) complexes. The methyl groups on the phenanthroline ring influence its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its cytotoxic effects against different cancer cell lines and its interactions with DNA.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| L1210 Murine Leukemia | 2.8 ± 0.8 | |
| HeLa (Cervical Cancer) | 18 | |
| PC-3 (Prostate Cancer) | 30-80 | |
| Hep-G2 (Liver Carcinoma) | >400 |
The compound demonstrated significant cytotoxicity against the L1210 murine leukemia cell line with an IC50 value of 2.8 μM, indicating potent anti-cancer activity. In contrast, it showed moderate toxicity against HeLa cells and varying toxicity against prostate cancer cells.
The mechanism by which this compound exerts its biological effects primarily involves DNA interaction. Studies have shown that the compound intercalates into DNA, disrupting replication and transcription processes. This is evidenced by circular dichroism (CD) spectroscopy and viscometry studies that confirm binding affinity and stoichiometry with DNA.
Case Studies
Several case studies highlight the biological implications of this compound:
- Antitumor Activity in Murine Models : In vivo studies involving murine models have shown that this compound can inhibit tumor growth effectively without significant toxicity to normal tissues. This suggests a favorable therapeutic index compared to traditional chemotherapeutics like cisplatin .
- Comparative Studies with Other Metal Complexes : Comparative analyses with other metal complexes reveal that while this compound exhibits promising activity, it is essential to consider structural modifications that can enhance its efficacy further. For example, derivatives with additional functional groups have shown improved binding affinities and cytotoxic profiles .
Q & A
Basic: What experimental protocols are recommended for synthesizing (ME4Phen)nicl2, and how should purity be validated?
Answer:
Synthesis should follow established protocols for organometallic compounds, including stoichiometric control of ME4Phen (methyl-substituted phenanthroline) and nickel chloride under inert conditions. Key steps include refluxing in anhydrous solvents (e.g., acetonitrile or ethanol) and rigorous exclusion of moisture. Purity validation requires a combination of elemental analysis, NMR spectroscopy (to confirm ligand coordination), and X-ray diffraction (XRD) for crystalline products . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and IR spectroscopy can corroborate structural integrity. Always cross-reference with published procedures in peer-reviewed journals to avoid methodological biases .
Basic: How should researchers design experiments to characterize the electronic properties of this compound?
Answer:
Employ a tiered analytical approach:
- UV-Vis spectroscopy to assess ligand-to-metal charge transfer transitions.
- Cyclic voltammetry (CV) to determine redox potentials, using a three-electrode system in degassed solvents (e.g., DMF with TBAPF6 as electrolyte).
- EPR spectroscopy to detect paramagnetic species if nickel exhibits mixed oxidation states.
Ensure consistency by calibrating instruments with standard redox couples (e.g., ferrocene/ferrocenium) and validating results against computational models (DFT) where possible .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound across studies?
Answer:
Contradictions often arise from variations in sample preparation (e.g., solvent polarity, crystallization conditions) or instrumental sensitivity. Mitigate this by:
- Conducting comparative meta-analysis of raw data from multiple studies, focusing on experimental parameters (e.g., temperature, concentration).
- Performing controlled reproducibility tests under standardized conditions.
- Using multivariate statistical analysis (e.g., PCA) to identify outlier datasets or systematic biases.
Document all methodological deviations and consult interdisciplinary teams to interpret discrepancies .
Advanced: What strategies are effective for validating the reproducibility of this compound’s catalytic activity in cross-coupling reactions?
Answer:
- Blind replication : Collaborate with independent labs to repeat experiments using identical substrates and conditions.
- Data transparency : Share raw kinetic data (e.g., turnover frequencies, yields) and calibration curves via open-access repositories.
- Error analysis : Quantify uncertainties in reaction parameters (e.g., temperature fluctuations, catalyst loading) using error propagation models.
Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including full characterization of byproducts and side reactions .
Basic: What are the critical parameters for optimizing the stability of this compound in solution?
Answer:
- Solvent choice : Use aprotic solvents (e.g., THF, DCM) to prevent ligand displacement by protic agents.
- Oxygen/moisture control : Employ Schlenk techniques or gloveboxes for storage and handling.
- Temperature : Monitor decomposition kinetics via time-resolved UV-Vis or NMR at varying temperatures.
Include stability data in supplementary materials, specifying batch-to-batch variability .
Advanced: How can computational methods complement experimental studies of this compound’s reaction mechanisms?
Answer:
- DFT calculations : Model transition states and intermediate geometries to propose plausible pathways.
- MD simulations : Predict solvent effects and ligand dynamics under reactive conditions.
- Machine learning : Train algorithms on existing kinetic data to identify unexplored reaction parameters.
Validate computational predictions with isotopic labeling experiments (e.g., deuterated substrates) or in-situ spectroscopic monitoring .
Basic: What ethical considerations apply when publishing conflicting data on this compound’s toxicity or environmental impact?
Answer:
- Full disclosure : Report all data, including negative or contradictory results, with clear context on experimental limitations.
- Pre-registration : Submit study designs to platforms like Open Science Framework to reduce publication bias.
- Peer review : Invite experts in toxicology and environmental chemistry to evaluate methodological rigor.
Follow GDPR and institutional review protocols if handling hazardous materials or sensitive data .
Advanced: What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions on this compound?
Answer:
- PICOT : Define Population (e.g., reaction substrates), Intervention (catalyst loading), Comparison (alternative catalysts), Outcome (yield, selectivity), and Timeframe (reaction duration).
- FINER : Ensure questions are Feasible (resource-wise), Interesting (novel ligand effects), Novel (unexplored applications), Ethical (safe disposal protocols), and Relevant (alignment with green chemistry goals).
Refine questions iteratively using feedback from pilot studies and literature gaps .
Basic: How should researchers address discrepancies between theoretical predictions and experimental observations for this compound?
Answer:
- Sensitivity analysis : Identify which computational parameters (e.g., solvent dielectric constant, basis sets) most affect model outcomes.
- Experimental refinement : Adjust synthetic conditions (e.g., ligand ratios) to test boundary cases of the theoretical model.
- Collaboration : Engage computational chemists to reconcile differences, ensuring alignment between DFT settings and experimental setups .
Advanced: What methodologies ensure rigorous analysis of this compound’s role in multi-step catalytic cycles?
Answer:
- Operando spectroscopy : Use techniques like Raman or XAS to monitor catalyst speciation in real time.
- Isotopic labeling : Track atom transfer pathways (e.g., ¹³C or ²H labeling) to elucidate mechanistic steps.
- Kinetic profiling : Derive rate laws under steady-state and non-steady-state conditions to distinguish rate-determining steps.
Publish full datasets, including failed experiments, to support community-driven model refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
